molecular formula C13H14N2O4 B2504229 methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate CAS No. 524051-59-0

methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B2504229
CAS No.: 524051-59-0
M. Wt: 262.265
InChI Key: CBUZAPHIURLGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS: 1379821-56-3) is a pyrazolone derivative characterized by a 4-methoxyphenyl substituent at position 1 and an acetoxy group at position 3 of the pyrazole ring. Its Z-configuration at the C4 methylidene group ([(4Z)-4-[(dimethylamino)methylene]) enhances planarity, influencing electronic properties and biological interactions . The compound has been synthesized via cyclocondensation reactions, often involving thiourea intermediates or β-keto ester precursors .

Properties

IUPAC Name

methyl 2-[1-(4-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-11-5-3-10(4-6-11)15-12(16)7-9(14-15)8-13(17)19-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUZAPHIURLGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=N2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, ethyl acetoacetate reacts with 4-methoxyphenylhydrazine in ethanol under acidic catalysis (e.g., glacial acetic acid) to form a pyrazolone intermediate. Subsequent esterification with methyl iodide or transesterification introduces the methyl acetate group. For example, Girish et al. demonstrated that nano-ZnO catalysts enhance reaction efficiency (yields up to 95%) by accelerating the condensation of β-ketoesters with arylhydrazines.

Key Reaction Parameters

Parameter Value/Range Source Citation
Solvent Ethanol
Catalyst Glacial acetic acid
Temperature Reflux (78°C)
Reaction Time 10–12 hours
Yield 70–90%

The intermediate 5-methyl-2-(4-methoxyphenyl)-4,5-dihydropyrazol-3-one is isolated and characterized via IR (C=O at 1654 cm⁻¹) and ¹H-NMR (δ = 2.29 ppm for CH₃). Esterification with methyl acetate under basic conditions finalizes the target compound.

Chalcone-Based Synthesis via Hydrazine Cyclization

Chalcones serve as versatile precursors for pyrazole derivatives. This route involves Claisen-Schmidt condensation followed by hydrazine cyclization.

Chalcone Formation and Functionalization

Vanillin-derived chalcones are synthesized via Claisen-Schmidt condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and substituted acetophenones. For the target compound, 4-methoxyacetophenone is condensed with vanillin in ethanol (60% v/v) to yield a trans-chalcone. IR spectroscopy confirms the C=O stretch at 1661–1684 cm⁻¹ and vinyl C=C at 1593–1618 cm⁻¹.

Cyclization with Hydrazine Derivatives

The chalcone intermediate reacts with p-sulfamylphenylhydrazine in glacial acetic acid to form a pyrazoline derivative. Subsequent acetylation with acetic anhydride introduces the ester group. NMR data (δ = 8.21–8.73 ppm for NH and δ = 7.53–7.61 ppm for N=C–CH) confirm the pyrazole ring formation.

Comparative Analysis of Chalcone Routes

Step Reagents/Conditions Yield (%)
Chalcone synthesis Ethanol, NaOH 60–75
Hydrazine cyclization Glacial acetic acid 70–85
Acetylation Acetic anhydride 80–90

Oxidation of Pyrazoline Intermediates

Pyrazolines, saturated analogs of pyrazoles, are oxidized to yield the target dihydropyrazole. Huang et al. reported the use of sodium periodate (NaIO₄) and ruthenium(III) chloride (RuCl₃) in acetonitrile/water to oxidize hydroxymethylpyrazoles to carboxylic acids. Adapting this method, the hydroxymethyl intermediate is oxidized to the acetate ester.

Oxidation Reaction Protocol

  • Dissolve 3-hydroxymethyl-1-(4-methoxyphenyl)-1H-pyrazole in acetonitrile/water.
  • Add NaIO₄ (2.1 eq.) and RuCl₃ catalyst.
  • Stir at 0°C for 18 hours.
  • Acidify with HCl (pH 3) and extract with ethyl acetate.

This method achieves 90% yield, with the ester confirmed via ¹³C-NMR (δ = 170 ppm for COOCH₃).

Regioselective Alkylation Strategies

Katritzky et al. demonstrated benzotriazole-assisted alkylation for regioselective pyrazole functionalization. Applying this to the target compound:

  • Generate α-benzotriazolylenone from a β-ketoester.
  • Condense with 4-methoxyphenylhydrazine to form a pyrazoline.
  • Alkylate with methyl bromoacetate in the presence of LDA.

Advantages

  • High regioselectivity (≥90% for 3-position).
  • Mild conditions (room temperature, THF solvent).

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation High yield, scalable Requires acidic conditions 70–90
Chalcone route Utilizes inexpensive precursors Multi-step, moderate yields 60–85
Oxidation Direct functionalization Expensive catalysts 80–90
Alkylation Regioselective Complex purification 50–75

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the reaction of appropriate hydrazones or pyrazole derivatives with acetic anhydride or similar acetylating agents. The structural characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm the formation of the desired compound.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For example, one study reported that derivatives of 1H-pyrazole could inhibit the proliferation of various cancer cell lines, including lung, breast, and prostate cancers . this compound has been shown to possess similar properties, indicating its potential as a lead compound for developing new anticancer agents.

Anticonvulsant Activity

The anticonvulsant activity of pyrazole derivatives has been extensively investigated. A notable study synthesized several pyrazole analogs and evaluated their efficacy against seizure models in vivo. The results indicated that certain compounds exhibited protective effects against seizures induced by maximal electroshock and pentylenetetrazol . this compound's structural features may contribute to its anticonvulsant properties.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines and mediating anti-inflammatory pathways . This suggests that this compound could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or other substituents on the phenyl ring can significantly influence its pharmacological profile. For instance, variations in substituent positions have been linked to enhanced potency against specific cancer cell lines .

Potential Therapeutic Applications

The promising biological activities associated with this compound suggest several therapeutic applications:

Therapeutic Area Potential Applications
Cancer TherapyAntitumor agents targeting various cancers
NeurologyAnticonvulsants for seizure disorders
InflammationTreatment for inflammatory diseases

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Antitumor Activity : A series of 1H-pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to controls .
  • Anticonvulsant Efficacy : In a study assessing the anticonvulsant effects of various pyrazole compounds, this compound showed a notable protective index against induced seizures .

Mechanism of Action

The mechanism of action of methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit structural diversity, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Compound Name (CAS) Substituents Molecular Weight Key Properties Biological Relevance
Target Compound (1379821-56-3) 4-Methoxyphenyl, dimethylaminomethylene 404.4 (estimated) Discontinued; planar Z-configuration Analgesic activity (inferred from pyrazoline class)
Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate Phenyl, morpholinylethylamino ~450 (estimated) Enhanced solubility (morpholine group) Potential CNS activity due to morpholine’s membrane permeability
(Z)-Methyl 2-(1-(2-Chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (1820587-57-2) 2-Chlorophenyl, dimethylaminophenyl 426.90 High lipophilicity (Cl substituent) Toxicity concerns (H302: harmful if swallowed)
Methyl {(4Z)-1-(1,3-Benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate (879057-08-6) Benzothiazolyl, cyclopropylamino 370.4 Lower MW; sulfur-containing heterocycle Anticancer potential (benzothiazole moiety)
Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (1240579-24-1) 3-Chlorophenyl, triazole core Not reported Triazole backbone Antibacterial activity (triazole class)

Key Findings:

Substituent Effects on Solubility and Bioavailability :

  • The morpholinyl group in improves aqueous solubility compared to the methoxyphenyl group in the target compound, which may enhance pharmacokinetics.
  • Chlorine substituents (e.g., 2-chlorophenyl in ) increase lipophilicity, favoring blood-brain barrier penetration but raising toxicity risks .

Structural Configuration and Activity: The Z-configuration in the target compound and analogs ensures planarity, critical for binding to enzymatic pockets (e.g., cyclooxygenase in anti-inflammatory pathways) .

Synthetic Challenges :

  • Derivatives with bulky groups (e.g., tetramethylpiperidinyl in ) require advanced regioselective synthesis, often resolved using SHELX-based crystallography for structural validation .

Safety Profiles :

  • The target compound’s discontinuation may relate to stability issues or synthesis complexity, whereas chlorinated analogs exhibit explicit toxicity warnings (e.g., H315: skin irritation) .

Biological Activity

Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methoxyphenyl group and an ester functional group. The synthesis typically involves the reaction of appropriate aryl isothiocyanates with 4-methoxyaniline under controlled conditions, yielding high purity products suitable for biological evaluation . The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's identity and purity .

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the compound are comparable to established antibiotics, suggesting potential as an alternative antimicrobial agent .

2.2 Anticancer Properties

The compound has shown promising anticancer activity across several cancer cell lines. For instance, studies indicate that it can induce apoptosis in breast cancer cells (MDA-MB-231) with IC50 values significantly lower than those of conventional chemotherapeutics like Olaparib . The mechanism of action appears to involve cell cycle arrest and modulation of apoptotic pathways, highlighting its potential as a lead compound in cancer therapy.

3.1 Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited synergistic effects when combined with Ciprofloxacin and Ketoconazole against resistant strains of bacteria. The data suggest that the compound could enhance the efficacy of existing antibiotics .

3.2 Anticancer Activity Assessment

In another significant study focusing on anticancer properties, this compound was tested against various cancer cell lines including lung and colorectal cancers. The results demonstrated substantial antiproliferative effects with IC50 values ranging from 2.57 to 8.90 µM across different cell types, indicating its broad-spectrum anticancer potential .

4. Research Findings

Activity Cell Line/Pathogen IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 µg/mL
AnticancerMDA-MB-231 (Breast Cancer)IC50: 2.57 µM
MDA-MB-436 (Breast Cancer)IC50: 8.90 µM
HepG2 (Liver Cancer)IC50: 10 µM

5. Conclusion

This compound represents a promising candidate for further development in both antimicrobial and anticancer therapies. Its ability to synergize with existing drugs and exhibit potent biological activity underscores the need for continued research to explore its full therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. A validated method involves reacting (4-methoxyphenyl)hydrazine hydrochloride with methyl acetoacetate derivatives under reflux in toluene with triethylamine as a base. Key parameters include:

  • Temperature : 80°C for cyclization .
  • Solvent system : Toluene or acetonitrile improves solubility of intermediates.
  • Catalyst/base : Triethylamine neutralizes HCl byproducts, enhancing reaction efficiency .
    Yields range from 60–75%, with purity confirmed via HPLC (>95%).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm and pyrazole ring protons at δ 5.5–7.0 ppm) .
    • HPLC-MS : Quantifies purity and detects side products (e.g., unreacted hydrazine derivatives) .
    • X-ray crystallography : Validates stereochemistry in crystalline forms .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Byproduct formation :
    • Incomplete cyclization may yield open-chain hydrazones.
    • Oxidative dehydrogenation of the dihydropyrazole ring can occur under prolonged heating.
  • Mitigation strategies :
    • Strict temperature control (<85°C) and inert atmospheres (N2_2) prevent oxidation .
    • Use of anhydrous solvents minimizes hydrolysis of ester groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations can:

  • Map transition states for cyclization to identify energy barriers.
  • Predict regioselectivity in electrophilic substitutions (e.g., at pyrazole C-3 vs. C-5 positions).
  • Guide solvent selection via solvation-free energy simulations .
    Example: ICReDD’s reaction path search methods combine quantum calculations with experimental data to reduce trial-and-error in synthesis .

Q. What contradictory data exist regarding the biological activity of structurally similar pyrazole derivatives, and how can they be resolved?

  • Contradictions : Some analogs show anti-inflammatory activity via COX-2 inhibition, while others exhibit cytotoxicity unrelated to COX pathways .
  • Resolution strategies :
    • Dose-response profiling : Differentiate target-specific effects from nonspecific toxicity.
    • Metabolite screening : Identify active vs. inactive metabolites using LC-MS/MS .
    • Comparative SAR studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity .

Q. How does the dihydropyrazole ring’s conformation influence intermolecular interactions in crystal packing or ligand-receptor binding?

  • Crystal packing : X-ray data show that the non-planar dihydropyrazole ring engages in CH-π interactions with aromatic residues, stabilizing supramolecular assemblies .
  • Ligand-receptor studies : Molecular docking reveals that the 4-methoxyphenyl group enhances hydrophobic binding to enzyme active sites (e.g., kinases) .

Q. What advanced separation techniques (e.g., chiral chromatography) are required for isolating enantiomers of chiral analogs?

  • Chiral stationary phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) for enantiomeric resolution.
  • Mobile phase optimization : Hexane/isopropanol mixtures (90:10) achieve baseline separation of diastereomers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
Temperature80°C70–7597
SolventToluene6595
Catalyst (Et3_3N)1.2 equiv7296

Q. Table 2. Comparative Bioactivity of Pyrazole Analogs

CompoundTarget ActivityIC50_{50} (μM)Reference
Methyl [1-(4-MeO-Ph)-5-oxo...]acetateCOX-2 inhibition12.5
4-Chlorophenyl analogCytotoxicity (HeLa)8.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.